Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
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Overview
Description
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of butanoic acid and contains an ethyl ester group, a ketone group, and a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate typically involves the esterification of 4-methylphenoxyacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-(4-methylphenoxy)-3-oxobutanoic acid.
Reduction: Ethyl 4-(4-methylphenoxy)-3-hydroxybutanoate.
Substitution: 4-(4-methylphenoxy)-3-oxobutanoic acid.
Scientific Research Applications
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or ketone reduction. The compound’s effects are mediated through its ability to form covalent bonds with active sites of enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
Ethyl 4-(4-methoxyphenoxy)-3-oxobutanoate: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
Ethyl 4-(4-nitrophenoxy)-3-oxobutanoate:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-(4-methylphenoxy)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPSCVENUICHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497963 |
Source
|
Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65910-98-7 |
Source
|
Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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